molecular formula C17H25FN2O2 B1653043 tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate CAS No. 1707713-78-7

tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate

Cat. No.: B1653043
CAS No.: 1707713-78-7
M. Wt: 308.4
InChI Key: OFFWUWAMPKWPLK-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate (CAS 1707713-78-7) is a Boc-protected piperidine derivative of interest in medicinal chemistry and organic synthesis. This compound features a 2-fluorobenzyl group and a primary amine at the 4-position of the piperidine ring, making it a versatile building block for the development of novel pharmaceutical compounds . The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine, enhancing the compound's stability and solubility during synthetic processes and allowing for selective deprotection under mild acidic conditions to generate the primary amine for further functionalization . Piperidine rings are fundamental structural motifs found in a wide range of bioactive molecules and naturally occurring alkaloids . The incorporation of a fluorine atom, as in the 2-fluorobenzyl moiety, is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity . As a synthetic intermediate, this chemical is a valuable precursor for constructing more complex molecules. It can undergo various reactions, including nucleophilic substitutions at the amine group, and the Boc group can be readily removed to access the free piperidine amine, which is a common pharmacophore . Compounds with similar N-protected piperidine structures are frequently employed in the synthesis of potential therapeutic agents, such as kinase inhibitors, enzyme modulators, and antiviral drugs . Handling and Usage: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and conduct a comprehensive risk assessment before handling.

Properties

IUPAC Name

tert-butyl 4-amino-4-[(2-fluorophenyl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20-10-8-17(19,9-11-20)12-13-6-4-5-7-14(13)18/h4-7H,8-12,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFWUWAMPKWPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701123103
Record name 1-Piperidinecarboxylic acid, 4-amino-4-[(2-fluorophenyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707713-78-7
Record name 1-Piperidinecarboxylic acid, 4-amino-4-[(2-fluorophenyl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707713-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-amino-4-[(2-fluorophenyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Characterization and Synthetic Challenges

The target compound features a piperidine ring substituted at the 4-position with both an amino group and a 2-fluorobenzyl moiety, while the 1-position is protected by a tert-butoxycarbonyl (Boc) group. This geminal substitution pattern introduces steric and electronic challenges, necessitating precise control over regioselectivity and reaction conditions. Key synthetic hurdles include:

  • Simultaneous introduction of amino and benzyl groups at the same carbon center.
  • Preservation of the Boc group under acidic or basic conditions.
  • Minimization of byproducts such as over-alkylated or dimerized species.

Methodological Approaches

Reductive Amination of Piperidin-4-one Derivatives

A widely employed strategy involves reductive amination of piperidin-4-one intermediates. For example, condensation of piperidin-4-one with 2-fluorobenzylamine in the presence of sodium cyanoborohydride yields 4-(2-fluorobenzylamino)piperidine. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) affords the target compound. This method typically achieves yields of 60–75%, though competing imine formation may reduce efficiency.

Nucleophilic Displacement of Mesylated Intermediates

Alternative routes utilize tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate as a key intermediate. Treatment with 2-fluorobenzylamine in polar aprotic solvents (e.g., dimethylacetamide) at 85°C, catalyzed by cesium fluoride, enables nucleophilic displacement of the mesyloxy group. For instance, a 60% yield was reported after 12 hours under these conditions. Higher temperatures (100–105°C) in N-methyl-2-pyrrolidone (NMP) with potassium carbonate improve yields to 84–95%, albeit with increased risk of Boc group cleavage.

Comparative Reaction Conditions
Base Solvent Temperature Time (h) Yield
Cesium fluoride DMA 85°C 12 60%
Potassium carbonate Ethanol/water Reflux 16.5 84%
Cesium carbonate DMF 100°C 24 97%

Hydrogenation of Nitro Precursors

Catalytic hydrogenation offers a robust pathway for introducing the amino group. Starting from tert-butyl 4-(4-nitro-2-fluorobenzyl)piperidine-1-carboxylate, hydrogenation over 10% Pd/C in ethyl acetate at 30°C for 16 hours reduces the nitro group to an amine with 96% efficiency. This method avoids strong bases, making it compatible with acid-sensitive substrates.

Optimization Strategies

Solvent and Base Selection

  • Polar aprotic solvents (e.g., DMA, NMP) enhance nucleophilicity in displacement reactions but may necessitate rigorous drying to prevent hydrolysis.
  • Weak bases (e.g., K₂CO₃) minimize Boc deprotection, whereas stronger bases (e.g., CsF) accelerate substitution at the expense of side reactions.

Temperature and Reaction Time

Elevated temperatures (≥85°C) improve reaction rates but risk thermal degradation. For example, extending the reaction time from 12 to 18 hours at 85°C increased yields from 60% to 58% (adjusted for residual solvent), highlighting diminishing returns with prolonged heating.

Byproduct Formation and Mitigation

The primary byproduct, 1-(1-tert-butoxycarbonyl-4-piperidinylacetyl)-4-(2-(4-methanesulfonyloxypiperidin-1-yl)-2-oxyethyl)piperidine, arises from over-alkylation or dimerization. Patent CN111868030B details a purification protocol using column chromatography with methanol/dichloromethane (1:25) to reduce byproduct contamination to <2%.

Scalability and Industrial Relevance

Large-scale syntheses (>100 g) employ ethanol/water mixtures for cost-effective crystallization, achieving 84% yield after recrystallization. Notably, the use of cesium carbonate in DMF at 100°C achieves near-quantitative conversion (97%) but requires stringent control over residual palladium in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as a precursor for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action are typically studied through biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate 2-fluorobenzyl C₁₇H₂₄FN₂O₂ 307.39 Intermediate for kinase inhibitors; fluorobenzyl enhances metabolic stability .
tert-Butyl 4-amino-4-((3',5'-dichloro-[1,1'-biphenyl]-4-yl)methyl)piperidine-1-carboxylate 3',5'-dichlorobiphenylmethyl C₂₄H₂₉Cl₂N₂O₂ 463.41 Used in molecular glue research; dichlorobiphenyl enhances hydrophobic interactions .
tert-Butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate 4-chlorobenzyl C₁₇H₂₄ClN₂O₂ 323.84 Chlorine substitution improves lipophilicity; used in CNS-targeting drug candidates .
tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate trifluoromethyl C₁₁H₁₉F₃N₂O₂ 280.28 Trifluoromethyl group enhances electronegativity; applied in fluorinated drug design .
tert-Butyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate 2-ethoxy-2-oxoethyl C₁₄H₂₆N₂O₄ 286.37 Ethoxy-oxoethyl enables ester hydrolysis; used in prodrug strategies .

Biological Activity

tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate is a piperidine derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C16H26FN2O2C_{16}H_{26}FN_{2}O_{2}, has been explored for various pharmacological applications, particularly in the treatment of neurological disorders and as a precursor for drug development.

Chemical Structure and Properties

The chemical structure of this compound includes a tert-butyl group, an amino group, and a 2-fluorobenzyl moiety, which contribute to its unique biological properties. The presence of the fluorine atom is particularly noteworthy, as it can enhance the lipophilicity and bioavailability of the compound.

Property Value
Molecular Formula C₁₆H₂₆FN₂O₂
Molecular Weight 294.39 g/mol
CAS Number 1707713-78-7
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It may function as an inhibitor or activator depending on the biological context. Research indicates that it could modulate neurotransmitter systems, which is critical for treating conditions such as depression and anxiety.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits biological activity:

  • Neuropharmacological Effects :
    • The compound has shown promise in modulating serotonin and dopamine receptors, which are crucial for mood regulation.
    • Preliminary data suggest potential use as an antidepressant or anxiolytic agent.
  • Anti-inflammatory Properties :
    • Compounds structurally related to tert-butyl derivatives have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX), which play a role in pain and inflammation pathways.
  • Antitumor Activity :
    • Some studies indicate that piperidine derivatives can inhibit cancer cell proliferation, suggesting that this compound might also possess anticancer properties.

Neuropharmacological Studies

A study investigating the effects of similar piperidine derivatives on neurotransmitter receptors reported that compounds with structural similarities to this compound exhibited significant binding affinity to serotonin receptors, indicating potential antidepressant effects .

Anti-inflammatory Research

Research on related compounds has shown that certain piperidine derivatives can inhibit COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may also exhibit similar effects.

Q & A

Q. How can computational methods predict the compound’s reactivity in novel reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for reactions like hydrogenation or fluorination. Compare with experimental data (e.g., activation energy from kinetic studies) to validate predictions. Use SMILES strings to generate 3D conformers in cheminformatics software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate

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